(3-Fluoro-4-methoxypyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Fluoro-4-methoxypyridin-2-yl)methanol” is a chemical compound with the molecular formula C7H8FNO2 . It has a molecular weight of 157.14 . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8FNO2/c1-11-7-6(8)5(4-10)2-3-9-7/h2-3,10H,4H2,1H3 . This code provides a specific description of the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 157.14 .Scientific Research Applications
Probing Surface Sites of Nanocrystals
Methanol serves as a "smart" molecule for studying the surface sites of metal oxide catalysts such as CeO2 nanocrystals. Through adsorption and desorption processes, methanol helps in understanding the nature of surface sites on ceria nanoshapes, revealing the formation of different methoxy species on the surfaces, which are crucial for catalytic activities (Wu et al., 2012).
Hydroalkoxylation of Unactivated Olefins
The hydroalkoxylation of unactivated olefins using methanol demonstrates the versatility of methanol as a reagent in organic synthesis. This process, facilitated by a cobalt complex, shows high functional group tolerance and highlights the use of methanol in the formation of carbon-carbon bonds (Shigehisa et al., 2013).
Synthesis of Hydroindolenones and Hydroquinolenones
Methanol is used in the synthesis of methoxy or fluoro hydroindolenones and hydroquinolenones through the oxidation of corresponding phenols. This showcases methanol's role in facilitating intramolecular conjugate additions, essential for producing complex organic molecules (Karam et al., 1999).
Reactions of Caesium Fluoroxysulphate with Pyridine
The study of caesium fluoroxysulphate reactions with pyridine in methanol leads to the selective formation of methoxypyridines. This illustrates methanol's utility in promoting specific organic transformations, beneficial for synthesizing substituted pyridines (Stavber & Zupan, 1990).
Enhanced Selectivities for Methanolysis of Esters
Research on the methanolysis of esters using 2-acyl-4-aminopyridines as catalysts highlights methanol's role in selective organic reactions. This process demonstrates the efficiency of methanol in the selective transformation of alpha-hydroxy esters, which is crucial for the synthesis of specific esters (Sammakia & Hurley, 2000).
Safety and Hazards
Properties
IUPAC Name |
(3-fluoro-4-methoxypyridin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2/c1-11-6-2-3-9-5(4-10)7(6)8/h2-3,10H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMMFBGTSSCREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.